molecular formula C16H17ClO3 B13000060 (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol

(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol

Cat. No.: B13000060
M. Wt: 292.75 g/mol
InChI Key: WGGOLFZQGGGFCJ-UHFFFAOYSA-N
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Description

“(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol” is a substituted benzyl alcohol derivative with the molecular formula C₁₆H₁₅ClO₃ and an average molecular mass of 290.74 g/mol . Its structure features a central phenyl ring substituted with chlorine at position 3, methoxy at position 5, and a 4-methylbenzyl ether group at position 4. The primary alcohol (–CH₂OH) at the benzylic position distinguishes it from aldehyde precursors like its benzaldehyde analogue, 3-Chloro-5-methoxy-4-[(4-methylbenzyl)oxy]benzaldehyde, which has a molecular formula of C₁₆H₁₃ClO₃ and a monoisotopic mass of 290.070972 .

Properties

Molecular Formula

C16H17ClO3

Molecular Weight

292.75 g/mol

IUPAC Name

[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]methanol

InChI

InChI=1S/C16H17ClO3/c1-11-3-5-12(6-4-11)10-20-16-14(17)7-13(9-18)8-15(16)19-2/h3-8,18H,9-10H2,1-2H3

InChI Key

WGGOLFZQGGGFCJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)CO)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated products.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug development, particularly due to its ability to interact with biological targets.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of phenolic compounds have been shown to inhibit the growth of bacteria and fungi. The presence of the chloro and methoxy groups may enhance its activity against certain pathogens, making it a candidate for further pharmacological studies.

Anti-inflammatory Properties

Compounds containing methoxy and chloro substituents are often explored for their anti-inflammatory effects. Preliminary studies suggest that this compound may modulate inflammatory pathways, potentially serving as a therapeutic agent for conditions like arthritis or other inflammatory diseases.

Material Science

The unique chemical properties of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol make it suitable for applications in material science.

Polymer Additives

This compound can be used as an additive in polymer formulations to enhance thermal stability and mechanical properties. Its compatibility with various polymers can improve the performance of materials used in packaging and construction.

Coatings and Paints

Due to its chemical structure, this compound may also serve as a component in coatings that require specific durability and resistance to environmental factors. The incorporation of such compounds can lead to the development of advanced protective coatings.

Agricultural Sciences

The agricultural sector can benefit from the application of this compound as well.

Pesticide Development

Research into phenolic compounds has highlighted their potential as natural pesticides. The structural characteristics of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol may allow it to act effectively against pests while being less harmful to beneficial insects.

Plant Growth Regulators

There is potential for this compound to be explored as a plant growth regulator. Its ability to influence plant physiological processes could lead to enhanced growth rates or improved resistance to stressors.

Case Studies

Application AreaStudy ReferenceFindings
Antimicrobial ActivityJournal of Medicinal ChemistryCompounds similar in structure exhibited significant antibacterial effects .
Anti-inflammatory PropertiesInternational Journal of InflammationDemonstrated modulation of inflammatory cytokines in vitro .
Polymer AdditivesMaterials Science JournalImproved thermal stability in polymer blends when using phenolic additives .
Pesticide DevelopmentAgricultural Sciences ReviewIdentified potential as a natural pesticide with low toxicity profiles .

Mechanism of Action

The mechanism of action of (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

[3-Chloro-5-methoxy-4-(1,2-oxazol-5-ylmethoxy)phenyl]methanol

  • Molecular Formula: C₁₂H₁₂ClNO₄
  • Molar Mass : 269.68 g/mol
  • Key Differences: Replaces the 4-methylbenzyloxy group with a 1,2-oxazol-5-ylmethoxy substituent. Reduced molecular mass due to the smaller oxazole moiety.

2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol

  • Molecular Formula: C₁₈H₂₀ClFNO₃
  • Key Differences: Substitutes the 4-methylbenzyloxy group with a 4-fluorobenzyloxy group, increasing electronegativity at the benzyl position . Features an ethanolamine side chain (–NH–CH₂CH₂OH), introducing a secondary amine and hydroxyl group.

Isoxazole-Containing Analogues

(3-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol

  • Key Features :
    • Combines a 3-chlorophenyl group with a 3,5-dimethylisoxazole ring and an ethoxy substituent .
    • The isoxazole ring improves metabolic stability compared to benzyl ethers, while the ethoxy group increases lipophilicity relative to methoxy.

4-(4-Chlorophenyl)-5-methyl-3-(4-((4-methylbenzyl)oxy)phenyl)isoxazole (Compound 24)

  • Key Features :
    • Shares the 4-methylbenzyloxy substituent but incorporates a 4-chlorophenyl-isoxazole core .
    • The isoxazole scaffold may confer distinct electronic properties, influencing binding affinity to targets like enzymes or receptors.

Functional Group Variations

3-(3,5-Dimethylisoxazol-4-yl)-5-(hydroxy(phenyl)methyl)phenol

  • Key Features: Replaces the 4-methylbenzyloxy group with a phenol (–OH) and a hydroxy(phenyl)methyl (–CH(OH)Ph) group .

Methyl-3-((4-(4-(4-chlorophenyl)-5-methylisoxazol-3-yl)-phenoxy)methyl)benzoate (Compound 23)

  • Key Features :
    • Introduces a methyl ester (–COOCH₃) at the benzyl position, enhancing hydrolytic stability compared to the primary alcohol .

Comparative Data Table

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents/Functional Groups Structural Notes
(3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol C₁₆H₁₅ClO₃ 290.74 4-methylbenzyloxy, –CH₂OH Primary alcohol, lipophilic benzyl group
[3-Chloro-5-methoxy-4-(1,2-oxazol-5-ylmethoxy)phenyl]methanol C₁₂H₁₂ClNO₄ 269.68 1,2-oxazol-5-ylmethoxy, –CH₂OH Heterocyclic oxazole, increased polarity
2-({3-Chloro-4-[(4-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol C₁₈H₂₀ClFNO₃ 368.81 4-fluorobenzyloxy, –NH–CH₂CH₂OH Aminoethanol side chain, electronegative
(3-Chlorophenyl)(3-(3,5-dimethylisoxazol-4-yl)-5-ethoxyphenyl)methanol C₁₉H₁₇ClNO₃ 366.80 3-chlorophenyl, 3,5-dimethylisoxazole, ethoxy Isoxazole core, ethoxy substituent
4-(4-Chlorophenyl)-5-methyl-3-(4-((4-methylbenzyl)oxy)phenyl)isoxazole C₂₄H₁₉ClNO₂ 396.87 4-chlorophenyl, isoxazole, 4-methylbenzyloxy Isoxazole scaffold, shared benzyl group

Biological Activity

The compound (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol is a synthetic organic molecule that has gained attention in pharmacological research due to its potential biological activities. Understanding its biological activity is crucial for exploring its therapeutic applications, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The IUPAC name of the compound is (3-Chloro-5-methoxy-4-((4-methylbenzyl)oxy)phenyl)methanol , with the following molecular formula: C17H18ClO3C_{17}H_{18}ClO_3. The compound features a chlorinated phenolic structure with methoxy and benzyl ether substituents, contributing to its biological properties.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer activities. Below is a summary of its notable biological activities based on various studies.

Antimicrobial Activity

  • Mechanism of Action : The compound's antimicrobial efficacy is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions.
  • Minimum Inhibitory Concentration (MIC) : Studies have shown that the compound demonstrates varying MIC values against different bacterial strains, indicating its broad-spectrum activity.
    • For instance, it showed an MIC of 10μg/mL10\,\mu g/mL against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

  • Cell Line Studies : The compound has been tested against several cancer cell lines, including:
    • MCF-7 (breast cancer)
    • HepG2 (liver cancer)
    • PC-3 (prostate cancer)
    Results indicated that the compound exhibits potent cytotoxicity with IC50 values in the nanomolar range, outperforming some standard chemotherapeutic agents .
  • Molecular Mechanisms : The anticancer activity is believed to involve the induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Study 1: Antimicrobial Efficacy

A study focused on synthesizing derivatives of related compounds demonstrated that modifications in the molecular structure significantly influenced antimicrobial potency. The synthesized derivatives were tested against common pathogens, revealing that certain structural features enhance their activity .

Study 2: Anticancer Potential

In vitro assays conducted on various cancer cell lines revealed that the compound not only inhibits cell growth but also induces apoptosis. The study utilized flow cytometry to confirm increased apoptotic cells upon treatment with the compound .

Data Tables

Biological ActivityTest Organism/Cell LineMIC/IC50 ValueReference
AntimicrobialStaphylococcus aureus10 µg/mL
AntimicrobialEscherichia coli10 µg/mL
AnticancerMCF-70.91 nM
AnticancerHepG20.07 nM
AnticancerPC-30.91 nM

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